2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)10-16(19)3/h4-10,17,21H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAMOZVJOQMXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in drug development. Notably, it has shown potential as an inhibitor of specific proteins involved in cancer progression.
Key Biological Activities
- MDM2 Inhibition :
- The compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells.
- Antiproliferative Effects :
- Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiparasitic Activity
In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum, with further investigations suggesting potential modifications to enhance its efficacy against resistant strains.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately hindering bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations
Substituent Complexity and Molecular Weight: The target compound has moderate molecular weight (~390), while Example 53 () is significantly larger (589.1) due to its pyrazolopyrimidine and chromenone groups. Larger substituents may enhance target specificity but reduce bioavailability . The thiazolidinone-thioxo derivative () has a higher molecular weight (526.7), attributed to the sulfur-rich thioxo group, which could increase lipophilicity and membrane permeability .
Functional Group Impact: Fluorine Substitution: Example 53 () contains fluorine atoms, which often enhance metabolic stability and binding affinity through electronegative interactions . Heterocyclic Diversity: The isoxazole in and the thiazolidinone in suggest divergent bioactivity profiles. Isoxazoles are common in antibiotics, while thiazolidinones are explored for antidiabetic and antimicrobial applications.
Synthetic Routes: Example 53 () was synthesized via a Suzuki-Miyaura coupling, a method widely used for biaryl formation . In contrast, the target compound’s pyrrolidinone and p-tolyl groups might require reductive amination or cyclization strategies.
Research Findings and Implications
- Target Compound: The pyrrolidinone ring and p-tolyl group may confer selectivity toward serine proteases or G-protein-coupled receptors (GPCRs), as seen in related sulfonamides.
- Compound : The thioxo group could enhance metal-binding capacity, making it a candidate for metalloenzyme inhibition.
Biological Activity
2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound classified as a sulfonamide. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.5 g/mol. The compound features a pyrrolidine ring and a benzenesulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 954608-92-5 |
| Purity | ≥95% |
The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme dihydropteroate synthase. This enzyme plays a crucial role in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound effectively reduces folic acid production, leading to impaired bacterial growth and replication.
Antibacterial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, this compound showed minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, there is emerging evidence suggesting that this compound may also possess antifungal activity. Preliminary studies indicate that derivatives with similar structures have shown effectiveness against fungal strains, although further research is needed to establish definitive antifungal capabilities for this specific compound .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms | MIC (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.01 - 0.05 |
| Escherichia coli | 0.01 - 0.05 | |
| Antifungal | Various fungal strains | TBD |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of sulfonamide derivatives. For instance, modifications in the substituents on the pyrrolidine ring have been shown to significantly influence antibacterial potency .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target bacterial enzymes. These studies suggest that structural modifications could enhance its efficacy as an antibacterial agent .
Q & A
Q. Critical Conditions :
- Temperature control (60–100°C for coupling reactions).
- Solvent selection (DMF for solubility, toluene for gold-catalyzed steps) .
- Catalytic systems (e.g., PicAuCl₂ for alkyne activation in related sulfonamide syntheses) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, particularly stereochemistry?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL for refinement) confirms bond angles, torsion angles, and stereochemistry. For pyrrolidine derivatives, the 5-oxo group’s position and the p-tolyl orientation are validated via electron density maps .
- Validation Tools :
- Case Study : In related pyrrolidine sulfonamides, crystallography identified a chair-like conformation in the pyrrolidinone ring, influencing biological activity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR: Identifies methyl groups (δ 2.3–2.6 ppm for benzenesulfonamide CH₃), pyrrolidine protons (δ 3.1–3.5 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
- ¹³C NMR: Confirms carbonyl (δ 170–175 ppm) and sulfonamide (δ 44–48 ppm for S-linked CH₂) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 413.18 for C₂₁H₂₅N₂O₃S⁺) .
- IR Spectroscopy : Detects carbonyl (1650–1750 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹) stretches .
Advanced: How to address discrepancies in reported biological activities of this compound?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times). For antiviral studies, plaque reduction assays with HEK cells are common .
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities like unreacted sulfonyl chloride can skew results .
- Structural Analogues : Compare with derivatives (e.g., fluorobenzyl or chlorophenyl variants) to isolate pharmacophore effects. For example, p-tolyl substitution enhances cellular uptake in related sulfonamides .
Advanced: What strategies optimize the synthetic yield of the pyrrolidinone intermediate?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For lactamization, elevated temperatures (80°C) in DMF improve cyclization rates .
- Catalyst Screening : Au(I) catalysts (e.g., PicAuCl₂) enhance alkyne activation in coupling steps, reducing side products .
- Work-Up : Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines. Column chromatography (silica gel, hexane/EtOAc) isolates the intermediate .
Advanced: How to design structure-activity relationship (SAR) studies for antiviral activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace p-tolyl with 3,4-dimethoxyphenyl or fluorobenzyl) .
- Biological Testing :
- Plaque Reduction Assays: Measure IC₅₀ against MERS-CoV or SARS-CoV-2 pseudoviruses.
- Cytotoxicity: Use MTT assays on HEK cells to calculate selectivity indices .
- Computational Modeling :
- Molecular Docking (AutoDock Vina): Predict binding to viral proteases (e.g., 3CLpro).
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories .
Basic: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C).
- Oxidative Stress (3% H₂O₂).
- Photodegradation (ICH Q1B guidelines).
- Analytical Monitoring :
- LC-MS identifies degradation products (e.g., sulfonic acid from hydrolysis).
- NMR tracks structural integrity after 72-hour incubation in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
